molecular formula C17H22N4O B2803973 (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-20-2

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

货号 B2803973
CAS 编号: 2411336-20-2
分子量: 298.39
InChI 键: LSUOYOZPMVQFLM-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been shown to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in gene transcription, and they have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has been shown to inhibit BET protein function, and it is currently being investigated as a potential therapeutic agent for these diseases.

作用机制

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the BET family of proteins. These proteins are involved in the regulation of gene transcription, and they are thought to play a role in a number of diseases, including cancer and inflammation. (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This results in a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BET proteins, (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the expression of inflammatory cytokines in immune cells. These effects suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.

实验室实验的优点和局限性

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of BET proteins, which allows for more precise targeting of these proteins than other inhibitors that target multiple epigenetic regulators. However, one limitation is that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain applications.

未来方向

There are a number of potential future directions for research on (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. Another area of interest is the investigation of the potential therapeutic applications of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide in cancer and inflammation. Additionally, the role of BET proteins in other diseases, such as cardiovascular disease and neurodegenerative diseases, could be investigated using (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide as a tool.

合成方法

The synthesis of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been described in the literature. The compound is typically prepared by reaction of 1-cyclopropylbenzimidazole with 4-(dimethylamino)but-2-enal in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide.

科学研究应用

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been the subject of a number of scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could inhibit the growth of several different cancer cell lines, including breast, lung, and prostate cancer cells. Another study showed that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.

属性

IUPAC Name

(E)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(2)11-5-8-17(22)18-12-16-19-14-6-3-4-7-15(14)21(16)13-9-10-13/h3-8,13H,9-12H2,1-2H3,(H,18,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOYOZPMVQFLM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC2=CC=CC=C2N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC2=CC=CC=C2N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。